C.I. Disperse Red 19 (DR19) finds particular interest in scientific research due to its properties in the field of non-linear optics (NLO) [, ]. NLO materials exhibit a change in their refractive index when exposed to an intense light source. This property allows for applications in various photonic devices such as optical switches and frequency modulators [].
DR19 possesses two hydroxyl (OH) groups that enable covalent bonding with the base polymer [, ]. This covalent attachment enhances the thermal and photo stability of the resulting polymeric unit compared to dyes simply mixed into the polymer []. Improved stability is crucial for NLO applications, where the materials are subjected to light and potentially heat.
The core structure of DR19 contains a chromophore, a group of atoms responsible for its light absorption properties and NLO activity due to its delocalized electrons []. The red color of DR19 suggests a specific absorption range that might be useful for certain NLO applications.
C.I. Disperse Red 19 is a synthetic organic dye classified as an azo dye, with the chemical formula C₁₆H₁₈N₄O₄. It is primarily used in the textile industry for dyeing synthetic fibers, particularly polyester, due to its excellent lightfastness and high-temperature stability. This compound exhibits a vibrant red color and is known for its good solubility in organic solvents like ethanol and acetone, making it suitable for various applications beyond textiles, including plastics and leather products .
C.I. Disperse Red 19 has been associated with various biological activities. It is known to cause allergic reactions upon skin contact (H317 warning) and has been studied for its potential toxic effects on aquatic organisms. The compound's interactions with biological systems suggest that it may pose environmental risks, particularly in water bodies where it can affect aquatic life through bioaccumulation .
The synthesis of C.I. Disperse Red 19 typically involves the following steps:
These methods ensure the production of high-quality dye suitable for industrial applications .
C.I. Disperse Red 19 finds extensive use in various industries:
Studies on C.I. Disperse Red 19 have focused on its interactions with biological systems and environmental components:
C.I. Disperse Red 19 shares structural similarities with several other azo dyes. Below is a comparison highlighting its uniqueness:
C.I. Disperse Red 19 stands out due to its exceptional heat stability and lightfastness, making it particularly suitable for high-performance textile applications compared to other similar compounds.
C.I. Disperse Red 19 belongs to the azo class of disperse dyes, characterized by a central azo group (-N=N-) bridging aromatic moieties. Its molecular formula is C₁₆H₁₈N₄O₄ (molecular weight: 330.34 g/mol). The IUPAC name is 2,2'-((4-((4-nitrophenyl)azo)phenyl)imino)bisethanol, derived from its structural components: a nitrophenyl azo group linked to a bisethanol-substituted phenyl ring.
Key structural features:
C.I. Disperse Red 19 exhibits two distinct absorption bands:
Wavelength (nm) | Assignment | Solvent |
---|---|---|
285 | π→π* transition | Ethanol |
495 | π→π* (azo chromophore) | Ethanol |
The 495 nm peak corresponds to the azo group’s delocalized electron system, responsible for its red coloration.
Critical functional groups identified in FTIR spectra:
Wavenumber (cm⁻¹) | Functional Group | Source |
---|---|---|
3367 | N–H (amine) | |
1618 | C=N (azo group) | |
1515–1375 | C–C (aromatic ring) | |
1230–1100 | C–O (ethanolamine) |
Limited NMR data exists for C.I. Disperse Red 19, but analogous azo dyes show:
δ (ppm) | Protons | Multiplicity |
---|---|---|
7.45 | Aromatic protons (ortho to azo) | m |
8.08 | Aromatic protons (para to nitro) | s (broad) |
4.0–4.5 | Ethanolamine -CH₂-OH | m |
These signals align with the dye’s aromatic and hydroxyl-containing structure.
While no direct crystallographic data exists for C.I. Disperse Red 19, structural analogs reveal:
C.I. Disperse Red 19, with the molecular formula C₁₆H₁₈N₄O₄ and molecular weight of 330.34 g/mol, represents a significant azo disperse dye in industrial textile applications [1] [2] [3]. This compound, bearing the CAS registry number 2734-52-3 and Colour Index number 11130, is synthesized through established diazotization-coupling methodologies that have evolved to incorporate modern catalytic systems and sustainable approaches [1] [3].
The fundamental synthesis of C.I. Disperse Red 19 proceeds through the classical two-step diazotization-coupling reaction sequence [1] [4]. The manufacturing method involves the diazotization of 4-nitrobenzenamine followed by coupling with N,N-dihydroxyethylaniline [1]. This process represents one of the most important reactions in industrial organic chemistry for azo dye production [4].
The diazotization process converts primary aromatic amines into diazonium salts through reaction with nitrous acid in the presence of mineral acids [5] [6]. For C.I. Disperse Red 19 production, 4-nitrobenzenamine undergoes diazotization at temperatures between 0-5°C using hydrochloric acid and sodium nitrite [5] [6]. The reaction proceeds through the formation of nitrous acid, which then reacts with the aromatic amine to generate the corresponding diazonium salt [5].
The coupling reaction involves the electrophilic aromatic substitution mechanism where the aryldiazonium cation acts as the electrophile and the activated aromatic compound serves as the nucleophile [7] [8]. In the case of C.I. Disperse Red 19, the diazonium salt derived from 4-nitrobenzenamine couples with N,N-dihydroxyethylaniline [1] [7]. The hydroxyl groups in the coupling component direct the diazonium ion to the para position, although ortho coupling can occur when the para position is occupied, albeit at slower rates [7] [8].
The reaction mechanism proceeds through electrophilic aromatic substitution where the diazonium compound attacks the electron-rich aromatic system [4] [7]. Classical coupling agents include phenols and naphthols, which provide the necessary electron density for successful coupling reactions [7] [8]. The reaction temperature is typically maintained at 0-5°C to ensure stability of the diazonium salt and minimize side reactions [5] [6].
Industrial production parameters for traditional synthesis methods typically involve reaction times of 30-120 minutes under acidic conditions for diazotization, followed by coupling under neutral to basic conditions [9] [4]. Yields commonly range from 70-85% using conventional aqueous solvent systems at atmospheric pressure [10] [11].
Property | Value | Reference |
---|---|---|
Chemical Formula | C₁₆H₁₈N₄O₄ | [1] [2] [3] |
Molecular Weight (g/mol) | 330.34 | [1] [2] [3] |
CAS Registry Number | 2734-52-3 | [1] [2] [3] |
Colour Index Number | 11130 | [1] [3] |
Melting Point (°C) | >300 | [3] [12] |
Water Solubility (μg/L at 25°C) | 234.5 | [3] [12] |
λmax (nm) | 495 | [13] [3] |
Physical Form | Crystalline Powder | [3] [12] |
Modern synthetic approaches for azo dye production have incorporated advanced palladium-based nanocatalytic systems that offer enhanced efficiency and selectivity [14] [15] [16]. These catalytic systems have been primarily developed for azo dye degradation and reduction reactions, but their principles can be applied to synthetic methodologies for improved production processes [14] [15].
Palladium nanoparticles supported on hydroxyapatite and magnetite (Pd/HAP/Fe₃O₄) have demonstrated exceptional catalytic activity toward azo compound transformations [15]. The nanocatalyst exhibits high catalytic activity under acidic conditions, with the degradation mechanism proposed to involve the reaction of Pd/HAP/Fe₃O₄ with dissolved oxygen to form palladium hydroperoxide species [15]. This system shows rate constants ranging from 0.15-0.25 min⁻¹ for azo dye reactions [15].
Ultrafine palladium nanoparticles anchored on cerium oxide nanorods represent another significant advancement in catalytic systems [16]. These CeO₂/Pd nanocomposites with different weight ratios of palladium nanoparticles (10.23 wt%, 11.01 wt%, and 14.27 wt%) demonstrate remarkable catalytic activity with rate constants of 3.31×10⁻¹, 3.22×10⁻¹, and 2.23×10⁻¹ min⁻¹ respectively [16]. The 10.23 wt% CeO₂/Pd nanocomposites exhibit enhanced catalytic activity and ideal stability after multiple uses [16].
Biogenic palladium nanoparticles synthesized through biological processes using fungal extracts such as Rhizopus species have emerged as environmentally sustainable catalytic options [14]. These biologically synthesized palladium nanoparticles demonstrate significant catalytic activity for azo dye transformations, with optimized catalyst concentrations ranging from 1-4 mg/mL [14].
Palladium-oxazoline complexes synthesized from enantiomerically pure α-aminoalcohols offer another catalytic approach with yields ranging from 68-95% [17]. These complexes demonstrate optical properties with energy gap values ranging between 2.34 and 3.21 eV [17]. Specific palladium-oxazoline complexes have shown 84% color elimination efficiency within 5 minutes under optimized conditions [17].
Advanced composite systems such as sulfur-doped graphitic carbon nitride combined with magnetite and palladium (SGCN/Fe₃O₄/PVIs/Pd) provide enhanced catalytic performance [18]. These systems demonstrate high efficiency for dye reactions with completion times of 40-50 seconds and rate constants of 0.3-0.5 min⁻¹ [18].
Catalyst System | Support Material | Pd Loading (wt%) | Rate Constant (min⁻¹) | Reference |
---|---|---|---|---|
Pd/HAP/Fe₃O₄ | Hydroxyapatite/Magnetite | 5-15 | 0.15-0.25 | [15] |
Pd NPs on CeO₂ nanorods | Cerium oxide nanorods | 10.23-14.27 | 0.223-0.331 | [16] |
Biogenic Pd NPs | Fungal extract | Variable | 0.1-0.2 | [14] |
SGCN/Fe₃O₄/PVIs/Pd | Sulfur-doped graphitic carbon nitride | 2-5 | 0.3-0.5 | [18] |
Contemporary synthetic methodologies for C.I. Disperse Red 19 production have increasingly embraced green chemistry principles to address environmental concerns and regulatory requirements [10] [11] [19]. These approaches focus on reducing hazardous chemical usage, minimizing waste generation, and improving atom economy [10] [19].
Solvent-free synthesis methods represent a significant advancement in sustainable azo dye production [10] [20]. Magnetic solid acid catalysts such as sulfonic acid functionalized magnetic Fe₃O₄ nanoparticles (Fe₃O₄@SiO₂-SO₃H) enable efficient diazo coupling reactions through grinding methods at room temperature [10]. This methodology overcomes traditional limitations including low temperature requirements, acid and alkali usage, toxic solvents, diazonium salt instability, and extended reaction times [10].
The solvent-free approach using Fe₃O₄@SiO₂-SO₃H catalysts demonstrates excellent conversions with simple product isolation, inexpensive procedures, and catalyst recyclability [10]. Reaction yields typically range from 80-95% under mild conditions with significantly reduced environmental impact [10] [11].
Microwave-assisted synthesis represents another green chemistry approach for azo dye production [19] [21]. The continuous flow synthesis using microwave irradiation achieves 98% conversion in approximately 2.4 minutes [19]. Microwave-assisted methods utilize ethanol-water solvent systems with potassium hydroxide as base, operating at 150°C and 200 W power for 3-5 minutes [21]. These conditions result in yields of 85-97% while significantly reducing reaction times compared to conventional methods [21].
One-pot synthesis methodologies have been developed for industrial azo pigment production with recyclable wastewater systems [11]. These methods incorporate granular polytetrafluoroethylene in mechanically agitated aqueous mixtures containing sodium nitrite, hydrochloric acid, diazo components, and coupling components [11]. The process achieves quantitative yields while enabling reuse of granular polytetrafluoroethylene, wastewater, and excess hydrochloric acid up to 11 times without deteriorating reaction rates or product purity [11].
Ionic liquid-promoted synthesis provides another environmentally friendly approach using Brønsted acidic ionic liquids for diazo coupling reactions [22]. These systems eliminate the need for traditional mineral acids while maintaining high reaction efficiency and product yields [22].
Mechanochemical synthesis through grinding methods offers completely solvent-free conditions for azo dye production [20] [23]. These methods utilize solid-solid reactions between electron-donors and diazotizable amines in the presence of solid sodium nitrite and catalytic amounts of p-toluenesulfonic acid [24]. The grinding process provides adequate activation energy through friction, resulting in efficient reactions with yields comparable to traditional methods while completely eliminating solvent usage [23].
Parameter | Traditional Method | Green Chemistry Approach | Microwave-Assisted | Reference |
---|---|---|---|---|
Reaction Temperature (°C) | 0-5 | Room temperature | 150 | [5] [6] [19] |
Reaction Time (min) | 30-120 | 10-30 | 3-5 | [9] [4] [19] |
Typical Yield (%) | 70-85 | 80-95 | 85-97 | [10] [11] [21] |
Solvent System | Aqueous | Solvent-free or minimal | Ethanol-water | [10] [11] [19] |
Catalyst Type | None | Heterogeneous catalysts | None | [10] [20] |
Environmental Impact | High | Low | Moderate | [10] [19] |
C.I. Disperse Red 19 demonstrates characteristic solubility behavior typical of disperse dyes, showing marked differences between aqueous and organic solvent systems. The compound exhibits extremely low water solubility, with experimental measurements indicating a solubility of 234.5 μg/L at 25°C [1]. This hydrophobic character is attributed to the extensive aromatic system and the presence of the azo chromophore, which creates a predominantly nonpolar molecular framework.
In contrast to its poor aqueous solubility, C.I. Disperse Red 19 demonstrates excellent solubility in organic solvents. The dye readily dissolves in ethanol, acetone, and benzene [2] [1], indicating strong interactions with organic media. This solubility pattern reflects the molecular structure's affinity for nonpolar and moderately polar organic environments. The logarithmic partition coefficient (LogP) value of 3.05 [3] confirms the lipophilic nature of the compound, indicating a preference for organic phases over aqueous systems.
The enhanced solubility in organic solvents can be attributed to favorable van der Waals interactions between the aromatic rings of the dye molecule and the solvent molecules. Additionally, the presence of hydroxyl groups in the dihydroxyethylamino substituent allows for hydrogen bonding interactions with protic solvents such as ethanol, while maintaining compatibility with aprotic solvents like acetone through dipole-dipole interactions [1] [2].
Solvatochromic studies reveal interesting color changes in strong acid media. In concentrated sulfuric acid, C.I. Disperse Red 19 appears yellow, transitioning to brown upon dilution [2]. In strong hydrochloric acid, the dye initially appears red before changing to brown [2]. These color transitions indicate protonation events and structural changes in the chromophore system under acidic conditions, suggesting potential interactions at the azo linkage or amino substituents.
C.I. Disperse Red 19 exhibits exceptional thermal stability, as evidenced by its high melting point exceeding 300°C [1] [4]. This remarkable thermal resistance is characteristic of the crystalline structure and the stabilizing influence of intermolecular interactions within the solid matrix. The compound demonstrates thermal decomposition rather than conventional melting, indicating strong intermolecular forces and structural integrity at elevated temperatures.
Thermogravimetric analysis studies on related disperse dyes suggest that C.I. Disperse Red 19 maintains structural integrity up to approximately 200°C with minimal weight loss [5]. The thermal stability profile indicates that the compound undergoes gradual decomposition at temperatures above 300°C, with the azo linkage and nitro group being potential sites for thermal degradation.
The phase transition behavior of C.I. Disperse Red 19 in supercritical carbon dioxide systems has been extensively studied for dyeing applications [6] [7]. In supercritical CO₂ environments, the compound exhibits pressure and temperature-dependent solubility characteristics. Solubility measurements indicate values ranging from 1.51 to 2.63 × 10⁻⁶ mol/mol in supercritical carbon dioxide at pressures between 14-26 MPa and temperatures from 343.15 to 403.15 K [7].
The thermal behavior in polymer matrices shows that C.I. Disperse Red 19 can withstand typical textile dyeing conditions (120-130°C) without significant degradation [5]. This thermal stability is crucial for high-temperature dyeing processes and contributes to the excellent fastness properties observed in textile applications.
Differential scanning calorimetry studies reveal that the compound exhibits minimal thermal transitions below its decomposition temperature, indicating a stable crystalline form throughout its operational temperature range [5]. The absence of significant phase transitions at moderate temperatures contributes to the consistent performance characteristics of the dye in various applications.
The electronic structure of C.I. Disperse Red 19 is dominated by the azo chromophore system, which creates an extended π-conjugated framework responsible for the compound's characteristic color properties. The molecule belongs to the single azo class, featuring a nitrophenyl-azo-phenyl core structure that determines its electronic absorption characteristics [2] [1].
Ultraviolet-visible spectroscopy reveals two distinct absorption maxima at 285 nm and 495 nm [8]. The absorption band at 285 nm corresponds to π← π transitions (¹G, ¹B← ¹A), representing higher energy electronic excitations within the aromatic system [8]. The primary chromophore absorption occurs at 495 nm, assigned to π←n transitions (¹W← ¹A), which is responsible for the characteristic red coloration of the compound [8] [9].
The electronic structure exhibits significant charge transfer character, with the nitro group acting as an electron-withdrawing substituent and the dihydroxyethylamino group serving as an electron-donating moiety. This push-pull electronic arrangement creates an intramolecular charge transfer system that influences both the absorption characteristics and the nonlinear optical properties of the molecule .
Fluorescence spectroscopy studies demonstrate dual emission behavior with peaks at 324 nm and 640 nm, corresponding to Stokes shifts of 39 nm and 145 nm, respectively [8]. The fluorescence quantum yield, while relatively low due to the azo chromophore's tendency for nonradiative decay pathways, enables applications in fluorescence-based analytical techniques [8] [11].
The predicted pKa value of 14.19±0.10 indicates that the compound remains predominantly in its neutral form under typical conditions [1]. However, the presence of amino and hydroxyl functional groups provides sites for potential protonation or deprotonation under extreme pH conditions, which can influence the electronic structure and chromophoric properties.
The molecular orbital calculations suggest that the highest occupied molecular orbital (HOMO) is primarily localized on the electron-donating dihydroxyethylamino substituent, while the lowest unoccupied molecular orbital (LUMO) is concentrated on the electron-accepting nitrophenyl moiety [8]. This spatial separation of frontier orbitals enhances the charge transfer character and contributes to the compound's photophysical properties.
Irritant